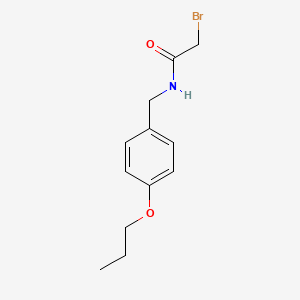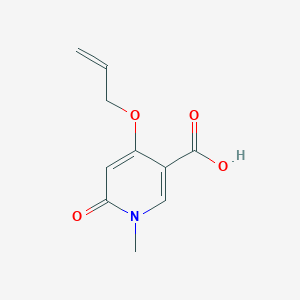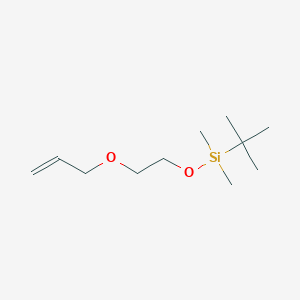
2-Bromo-n-(4-propoxybenzyl)acetamide
Overview
Description
“2-Bromo-n-(4-propoxybenzyl)acetamide” is a chemical compound with the molecular formula C12H16BrNO21. It is intended for research use only and is not suitable for human or veterinary use1.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “2-Bromo-n-(4-propoxybenzyl)acetamide”. However, similar compounds such as “2-Bromo-N-(4-methoxybenzyl)acetamide” are available for purchase, suggesting that their synthesis is achievable2.Molecular Structure Analysis
The molecular structure of “2-Bromo-n-(4-propoxybenzyl)acetamide” consists of a bromine atom (Br), a nitrogen atom (N), an oxygen atom (O), and multiple carbon © and hydrogen (H) atoms1. The exact arrangement of these atoms forms the unique structure of the compound.
Chemical Reactions Analysis
Specific chemical reactions involving “2-Bromo-n-(4-propoxybenzyl)acetamide” are not available in the sources I found. However, similar compounds like “2-Bromo-N-(4-methoxybenzyl)acetamide” are used in various chemical reactions, suggesting that “2-Bromo-n-(4-propoxybenzyl)acetamide” might have similar reactivity2.Physical And Chemical Properties Analysis
The molecular weight of “2-Bromo-n-(4-propoxybenzyl)acetamide” is 286.16 g/mol1. Unfortunately, other physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.Safety And Hazards
Specific safety and hazard information for “2-Bromo-n-(4-propoxybenzyl)acetamide” is not available in the sources I found. However, similar compounds like “2-Bromo-N-(4-methoxybenzyl)acetamide” have safety information available, including hazard statements like H302-H315-H319-H335 and precautionary statements like P261-P280-P301+P312-P302+P352-P305+P351+P3382. It’s important to handle all chemical compounds with care and to follow appropriate safety protocols.
Future Directions
The future directions for “2-Bromo-n-(4-propoxybenzyl)acetamide” are not specified in the sources I found. However, given its status as a research chemical, it could potentially be used in a variety of scientific studies and experiments1.
Please note that this information is based on the available sources and there may be additional information not covered in this analysis. Always refer to the most recent and relevant scientific literature and safety data sheets for comprehensive information.
properties
IUPAC Name |
2-bromo-N-[(4-propoxyphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-7-16-11-5-3-10(4-6-11)9-14-12(15)8-13/h3-6H,2,7-9H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWNHMHQSSBUCPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)CNC(=O)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-n-(4-propoxybenzyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}aniline](/img/structure/B1447088.png)

![[2-(Pyrrolidin-1-yl)phenyl]methanamine hydrochloride](/img/structure/B1447093.png)
![tert-butyl N-[2-(cyclopentylmethyl)-3-hydroxypropyl]carbamate](/img/structure/B1447094.png)
![1-[(Tert-butoxy)carbonyl]-3,3-dimethylazetidine-2-carboxylic acid](/img/structure/B1447095.png)
![4-Methyl-[1,2,3]thiadiazole-5-carboxamidine](/img/structure/B1447097.png)




![4-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]piperazine-1-carbaldehyde](/img/structure/B1447104.png)